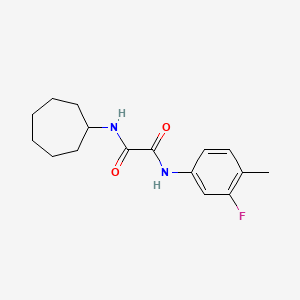![molecular formula C19H20N2O2S B2934480 (3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851804-89-2](/img/structure/B2934480.png)
(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Imaging Applications
- A study on the synthesis of a related PET (Positron Emission Tomography) agent for imaging of LRRK2 enzyme in Parkinson's disease showcases the relevance of complex organic compounds in neurodegenerative disease research (Wang et al., 2017). The synthesis of such compounds involves multiple steps and aims to yield high radiochemical purity and specific activity for imaging applications.
Catalyst- and Solvent-Free Synthesis
- The catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement indicates advancements in chemical synthesis methods that are more environmentally friendly and efficient (Moreno-Fuquen et al., 2019). These methods provide a strategic approach to synthesizing complex molecules with potential applications in various fields of chemistry and pharmacology.
Directed Metalation and Synthesis of Key Intermediates
- Research on the one-pot syntheses of benzo[b]thiophenes as key intermediates for the synthesis of benzothienopyranones demonstrates the importance of such compounds in the synthesis of complex organic molecules (Pradhan & De, 2005). These compounds serve as crucial intermediates for further chemical transformations in the development of new materials and drugs.
Anti-Estrogenic Activity
- The synthesis and evaluation of compounds for their antiestrogenic activity highlight the potential therapeutic applications of complex organic molecules in hormone-related diseases (Jones et al., 1979). Such studies contribute to the development of novel treatments for diseases like breast cancer.
Molecular Docking and Biological Evaluation
- Synthesis, molecular docking studies, and biological evaluation of pyrazoline incorporated isoxazole derivatives for anticancer activity show the integration of computational and experimental methods in drug discovery (Radhika et al., 2020). These approaches help in identifying compounds with high binding affinity to target proteins, leading to the development of more effective cancer therapies.
作用機序
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might also interact with various targets. The exact targets would depend on the specific functional groups and overall structure of the compound.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect a wide range of biochemical pathways.
Again, these are general observations based on the structure of the compound and its similarity to indole derivatives
特性
IUPAC Name |
(3-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-6-8-15(9-7-14)13-24-19-20-10-11-21(19)18(22)16-4-3-5-17(12-16)23-2/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEWBEXGVSNGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-5-methyl-1,3-thiazole-4-carboxylic acid](/img/structure/B2934397.png)
![4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2934398.png)
![1-(3,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2934399.png)
![2-(2-(benzyloxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2934404.png)
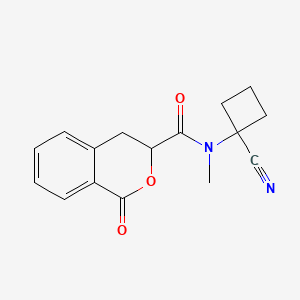
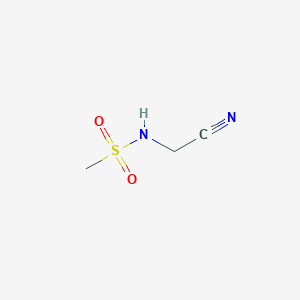

![[(1-cyclohexyl-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B2934411.png)
![Ethyl 6-ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2934412.png)
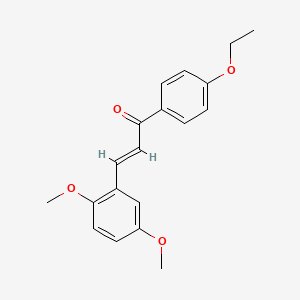
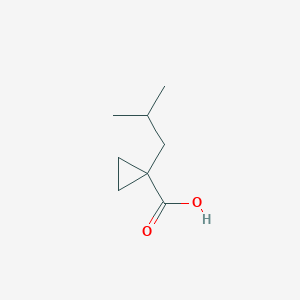
![Trimethyl[2-(2-propoxyphenyl)ethynyl]silane](/img/structure/B2934415.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)
